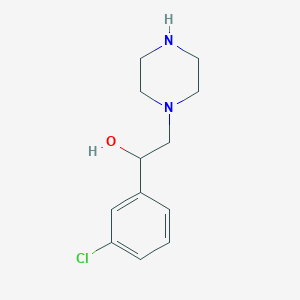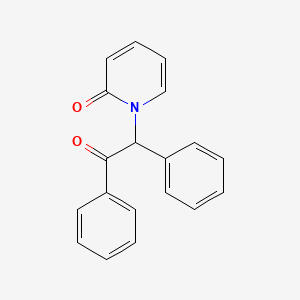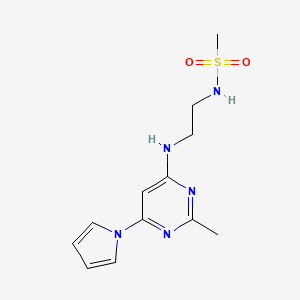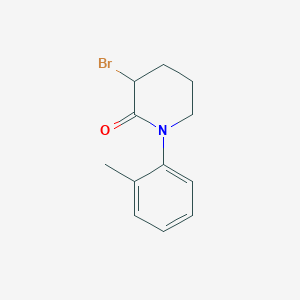
1-(3-Chlorophenyl)-2-piperazin-1-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-piperazine, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It is a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can be detected as a primary urinary metabolite of the antidepressant drug trazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP). The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(3-chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications Research has explored the synthesis of piperazine derivatives for their anticancer and antituberculosis activities. For instance, a study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, demonstrating significant anticancer and antituberculosis properties against specific cell lines and bacterial strains, respectively (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014). This indicates the potential of chlorophenyl piperazine derivatives in developing therapeutic agents against cancer and tuberculosis.
Antifungal and Physicochemical Studies Compounds with a piperazine backbone have been investigated for their antifungal properties and solubility characteristics. A study on a novel potential antifungal compound from the 1,2,4-triazole class, featuring piperazine and chlorophenyl groups, highlighted its solubility in various solvents and its physicochemical properties, providing insights into its biological application potential (T. Volkova, I. Levshin, G. Perlovich, 2020).
Synthesis Methodologies Research into the synthesis of chlorophenyl piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, provides valuable methodologies for creating pharmaceutical intermediates, which could be applied to synthesize 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol for specific scientific applications (Z. Quan, 2006).
Electronic and Molecular Properties A study focusing on the structural, electronic, molecular, and biological properties of a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, utilized theoretical and experimental approaches to analyze its properties. Such investigations provide a foundation for understanding how 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol might interact with biological systems and its potential applications in drug development (Muzzaffar A Bhat et al., 2018).
Safety And Hazards
According to the safety data sheet, 1-(3-Chlorophenyl)-piperazine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(16)9-15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPDEPWCYKMDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-piperazin-1-ylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)
![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2981477.png)
![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)
![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)